1-(Bromomethyl)-2-ethoxybenzene

Physicochemical Properties Structural Comparison Process Optimization

1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1), also referred to as 2-ethoxybenzyl bromide, is an ortho-substituted benzylic halide characterized by a bromomethyl group at the 1-position and an ethoxy group at the 2-position of a benzene ring. This structural arrangement yields a molecular formula of C₉H₁₁BrO and a molecular weight of 215.09 g/mol.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 2417-70-1
Cat. No. B3050187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-ethoxybenzene
CAS2417-70-1
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CBr
InChIInChI=1S/C9H11BrO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3
InChIKeyOTKXEOMVUBWOFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1): Ortho-Substituted Benzylic Halide for Precision Synthesis


1-(Bromomethyl)-2-ethoxybenzene (CAS 2417-70-1), also referred to as 2-ethoxybenzyl bromide, is an ortho-substituted benzylic halide characterized by a bromomethyl group at the 1-position and an ethoxy group at the 2-position of a benzene ring [1]. This structural arrangement yields a molecular formula of C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound's distinctive substitution pattern imparts unique physicochemical properties and reactivity profiles that are leveraged in various organic synthesis applications .

Why 1-(Bromomethyl)-2-ethoxybenzene (2417-70-1) Cannot Be Substituted with Common Analogs


The ortho-ethoxy substitution in 1-(bromomethyl)-2-ethoxybenzene creates a unique combination of steric and electronic effects that are not replicated by other benzyl bromides [1]. Generic substitution with para-ethoxy isomers, methoxy analogs, or unsubstituted benzyl bromide leads to divergent reactivity, altered physicochemical properties, and potentially failed syntheses . The compound's distinct profile is critical for applications requiring specific solubility, boiling point, and reaction selectivity .

Quantitative Differentiation of 1-(Bromomethyl)-2-ethoxybenzene (2417-70-1) vs. Structural Analogs


Boiling Point and Density Comparison: Ortho-Ethoxy vs. Para-Ethoxy, Methoxy, and Unsubstituted Analogs

1-(Bromomethyl)-2-ethoxybenzene (ortho-isomer) exhibits a higher boiling point (246.7°C at 760 mmHg) and lower density (1.349 g/cm³) compared to its methoxy analog 1-(bromomethyl)-2-methoxybenzene (228.4°C at 760 mmHg, 1.406 g/cm³) [1]. The ortho-ethoxy isomer also has a higher predicted boiling point than its para-ethoxy counterpart (258.9°C predicted), though both share the same predicted density of 1.349 g/cm³ [1].

Physicochemical Properties Structural Comparison Process Optimization

Halogen Reactivity: Bromomethyl vs. Chloromethyl Derivative

The bromomethyl group in 1-(bromomethyl)-2-ethoxybenzene provides superior leaving group ability compared to the chloromethyl analog 1-(chloromethyl)-2-ethoxybenzene. This is supported by the significantly lower boiling point of the chloro analog (234.1°C at 760 mmHg vs. 246.7°C for the bromo compound) and its lower density (1.082 g/cm³ vs. 1.349 g/cm³), indicating weaker intermolecular forces and a smaller, more polarizable halogen [1].

Nucleophilic Substitution Reactivity Synthetic Efficiency

Purity and Storage Specifications for Reliable Research

Commercially available 1-(bromomethyl)-2-ethoxybenzene is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This defined purity and storage protocol are essential for ensuring reproducibility in synthetic procedures, and they differentiate it from less rigorously characterized alternatives.

Quality Control Procurement Reproducibility

Documented Role as a Pharmaceutical Intermediate

A patent application (US20160159786) explicitly identifies 1-(bromomethyl)-2-ethoxybenzene (as ((2-bromoethoxy)methyl)benzene) as a crucial intermediate in the synthesis of umeclidinium bromide, a pharmaceutical compound [1]. This documented use provides concrete evidence of the compound's utility and differentiates it from other benzyl bromides that may not have such established applications.

Pharmaceutical Synthesis Drug Development Industrial Application

Optimal Use Cases for 1-(Bromomethyl)-2-ethoxybenzene (2417-70-1) in R&D and Production


Synthesis of Ortho-Substituted Aromatic Building Blocks

The unique ortho-ethoxy substitution pattern and the reactivity of the bromomethyl group make this compound ideal for constructing complex ortho-substituted aromatic systems. Its distinct physicochemical properties (boiling point 246.7°C, density 1.349 g/cm³) facilitate purification and handling during multi-step synthesis [1].

Pharmaceutical Intermediate for Umeclidinium Bromide and Related Compounds

As documented in patent US20160159786, 1-(bromomethyl)-2-ethoxybenzene is a key intermediate in the production of umeclidinium bromide [2]. Its defined purity (≥95%) and stability under recommended storage conditions ensure reliable performance in this and similar pharmaceutical manufacturing processes .

Electrophilic Substrate for Nucleophilic Displacement Reactions

The bromomethyl group's superior leaving group ability, compared to chloromethyl analogs, allows for efficient nucleophilic substitution reactions under milder conditions. This property is essential for time-sensitive research and development, where reaction speed and yield are paramount .

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